2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a chloro substituent at the 2-position and a pyridin-3-yl group at the 6-position of the pyridine ring, with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid is unique due to the presence of both a chloro substituent and a pyridin-3-yl group, which confer distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H7ClN2O2 |
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Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-3-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h1-6H,(H,15,16) |
InChI Key |
DCKZXJIWSMWTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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